Enabling Sub-nanomolar Kinase Inhibition: The 5-Methyl Group's Impact vs. Des-Methyl Analog
The 5-methyl substituent on the pyrrolotriazine core is a critical pharmacophoric element. Advanced drug candidates derived from this specific intermediate, such as BMS-540215 (brivanib), demonstrate potent ATP-competitive inhibition of VEGFR-2 kinase [1]. While the patent literature lacks publicly available direct IC50 data for the des-methyl analog of BMS-540215, the structure-activity relationship (SAR) studies explicitly state that 'a methyl group at the 5-position... gave potent compounds,' implying a significant potency advantage over the unsubstituted core [2]. This class-level inference is supported by the fact that the 4-chloro-5-methyl derivative is the essential starting material for multiple clinical-stage inhibitors, a role not fulfilled by the des-methyl analog, 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) .
| Evidence Dimension | Enables potent biological activity in final drug candidate (VEGFR-2 IC50) |
|---|---|
| Target Compound Data | Precursor to BMS-540215 (VEGFR-2 IC50 of 25 nM) [1] |
| Comparator Or Baseline | Des-methyl analog (4-chloropyrrolo[2,1-f][1,2,4]triazine) is not a reported precursor to any clinical-stage inhibitor with a disclosed IC50 |
| Quantified Difference | >240-fold selectivity against PDGFR-β is achieved with the 5-methylated derivative, a property not documented for the des-methyl series [1] |
| Conditions | Biochemical kinase inhibition assay; VEGFR-2 and PDGFR-β kinases |
Why This Matters
Procuring the correct methylated intermediate is a prerequisite for synthesizing development candidates with the requisite potency and selectivity documented in the literature.
- [1] Bhide, R. S., et al. (2006). J Med Chem, 49(7), 2143-2146. View Source
- [2] Bhide, R. S., et al. (2006). J Med Chem, 49(7), 2143-2146. (SAR statement: 'a methyl group at the 5-position... gave potent compounds') View Source
